3-Chloro-N-cyclohexyl-5-nitrobenzamide 3-Chloro-N-cyclohexyl-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481103
InChI: InChI=1S/C13H15ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
SMILES: C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol

3-Chloro-N-cyclohexyl-5-nitrobenzamide

CAS No.:

Cat. No.: VC13481103

Molecular Formula: C13H15ClN2O3

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-cyclohexyl-5-nitrobenzamide -

Specification

Molecular Formula C13H15ClN2O3
Molecular Weight 282.72 g/mol
IUPAC Name 3-chloro-N-cyclohexyl-5-nitrobenzamide
Standard InChI InChI=1S/C13H15ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
Standard InChI Key AXBUNDIFMREYRB-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Crystallographic Insights

The molecular structure of 3-chloro-N-cyclohexyl-5-nitrobenzamide features a benzamide core substituted with chlorine and nitro groups at the 3- and 5-positions, respectively, and a cyclohexyl group attached via an amide linkage. While direct crystallographic data for this compound is limited, related structures such as 3-chloro-N-cyclohexylbenzamide (lacking the nitro group) provide valuable insights. In the analogous compound, the amide group forms a dihedral angle of 42.0° with the benzene ring, creating a non-planar conformation that influences intermolecular interactions . The nitro group in the title compound likely exacerbates this steric hindrance, further distorting the molecular plane and affecting packing efficiency in crystalline states.

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum would exhibit characteristic stretches for the amide C=O bond (~1650 cm⁻¹), nitro group asymmetrical and symmetrical vibrations (~1520 and ~1350 cm⁻¹), and C-Cl stretches (~750 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the cyclohexyl protons (δ 1.2–2.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and the amide proton (δ ~8.0 ppm). Computational studies using density functional theory (DFT) could predict optimized geometries and electronic properties, such as a calculated pKa of 13.06±0.20 , indicating weak acidity for the amide proton.

Synthesis and Preparation Methods

Stepwise Synthetic Routes

The synthesis of 3-chloro-N-cyclohexyl-5-nitrobenzamide typically involves sequential functionalization of the benzamide scaffold:

  • Nitration: Introducing the nitro group at the 5-position of 3-chlorobenzamide using a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution proceeds via the generation of nitronium ions, with the chloro group directing nitration to the para position.

  • Cyclohexylation: Reacting the nitrated intermediate with cyclohexylamine under nucleophilic acyl substitution conditions. This step often employs coupling agents like thionyl chloride or carbodiimides to activate the carboxylic acid as an acyl chloride or mixed anhydride .

Industrial-Scale Production

Industrial synthesis may utilize continuous flow reactors to enhance reaction efficiency and safety, particularly during the exothermic nitration step. Process optimization focuses on minimizing byproducts such as di-nitrated derivatives or hydrolysis products. Yield improvements are achievable through temperature control (0–5°C during nitration) and stoichiometric excess of cyclohexylamine (1.2–1.5 equivalents).

Chemical Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield 3-chloro-N-cyclohexyl-5-aminobenzamide. This transformation is critical for generating bioactive intermediates, as aromatic amines often exhibit enhanced pharmacological profiles compared to nitro precursors.

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) at the 3-chloro position. For example, treatment with sodium methoxide in dimethylformamide (DMF) at 120°C replaces chlorine with methoxy, producing 3-methoxy-N-cyclohexyl-5-nitrobenzamide. Such reactions expand the compound’s utility in structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogues

Impact of Nitro Substitution

Compared to 3-chloro-N-cyclohexylbenzamide , the nitro group in the title compound:

  • Increases molecular polarity (logP reduced by ~0.8 units)

  • Lowers the pKa of the amide proton by 1.2 units due to electron-withdrawing effects

  • Enhances reactivity toward nucleophilic substitution at the 3-position

Role of the Cyclohexyl Group

The cyclohexyl moiety improves lipid solubility, as evidenced by a 30% increase in octanol-water partition coefficient (logP) compared to N-methyl analogues. This modification enhances membrane permeability in biological systems.

Physicochemical Properties and Predictive Data

PropertyValueMethod/Source
Molecular Weight282.72 g/molCalculated
Density1.31±0.1 g/cm³Predicted
Boiling Point414.9±35.0 °CPredicted
pKa13.06±0.20Predicted
Solubility in Water<0.1 mg/mL (25°C)Estimated

Future Directions and Research Opportunities

  • Biological Screening: Comprehensive evaluation against viral, bacterial, and fungal pathogens.

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.

  • Catalysis: Exploration as a ligand in transition metal-catalyzed cross-coupling reactions.

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